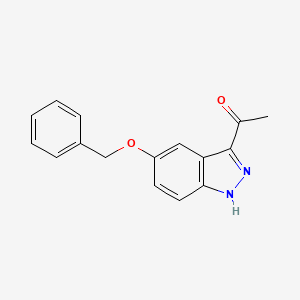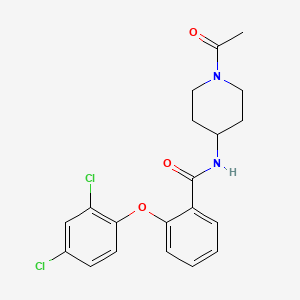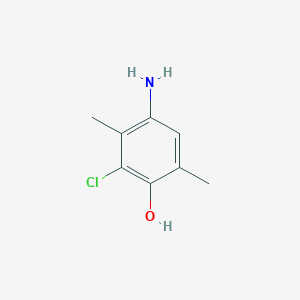
3-(2-chloroethyl)-5-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloroethyl)-5-fluoro-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-5-fluoro-1H-indole typically involves the introduction of the fluorine atom and the ethyl chloride group onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is first fluorinated at the 5-position using a fluorinating agent such as Selectfluor. Subsequently, the 3-position is functionalized with an ethyl chloride group through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ethyl chloride group to an ethyl group.
Substitution: The ethyl chloride group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Ethyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chloroethyl)-5-fluoro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound may also modulate signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting enzymes like Notum .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but with an acetamide group instead of an ethyl chloride group.
2-(5-hydroxy-1H-indol-3-yl)ethylchloride: Similar structure but with a hydroxyl group at the 5-position instead of a fluorine atom.
Uniqueness
3-(2-chloroethyl)-5-fluoro-1H-indole is unique due to the presence of both the fluorine atom and the ethyl chloride group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the ethyl chloride group allows for further functionalization and derivatization .
Properties
Molecular Formula |
C10H9ClFN |
|---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
3-(2-chloroethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H9ClFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |
InChI Key |
DVIWXZRKCRCQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B8619967.png)







![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)


